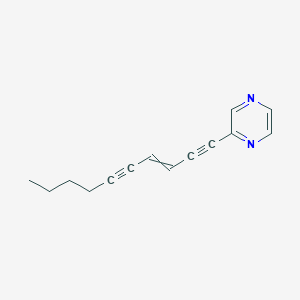
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is a chemical compound characterized by its unique structure, which includes a pyrazine ring substituted with a dec-3-ene-1,5-diyn-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine typically involves the coupling of a pyrazine derivative with an appropriate alkyne. One common method is the Sonogashira coupling reaction, which involves the reaction of a halogenated pyrazine with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine or potassium carbonate, to facilitate the coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography or recrystallization are employed to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazine ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvent conditions (polar aprotic solvents).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine diones, while reduction may produce pyrazine dihydrides. Substitution reactions can result in a variety of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dodec-3-en-1,5-diyn-1-yl)pyrazine: Similar structure with a longer alkyne chain.
2-(Hex-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with a shorter alkyne chain.
2-(Oct-3-ene-1,5-diyn-1-yl)pyrazine: Similar structure with an intermediate alkyne chain length.
Uniqueness
2-(Dec-3-ene-1,5-diyn-1-yl)pyrazine is unique due to its specific alkyne chain length, which can influence its chemical reactivity and physical properties. This uniqueness makes it a valuable compound for specific applications where the precise chain length is critical for the desired outcome.
Propiedades
Número CAS |
823227-89-0 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
2-dec-3-en-1,5-diynylpyrazine |
InChI |
InChI=1S/C14H14N2/c1-2-3-4-5-6-7-8-9-10-14-13-15-11-12-16-14/h7-8,11-13H,2-4H2,1H3 |
Clave InChI |
HVUZTXZHOMCVHD-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC#CC1=NC=CN=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


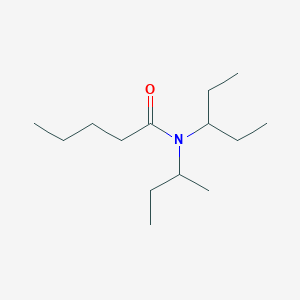

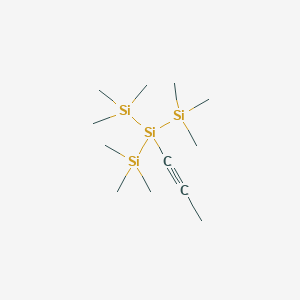
![2-{6-[2-(Hydroxymethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14224029.png)
![6-Chloro-3-(7-methoxy-1-benzofuran-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14224042.png)
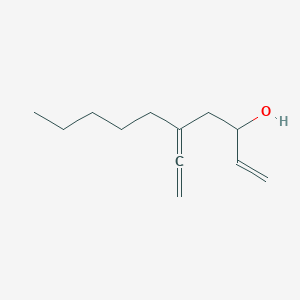

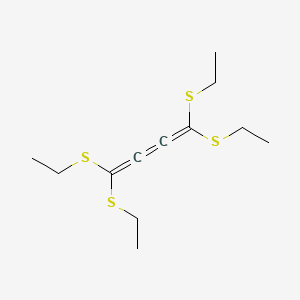
![Methyl 4-{[(2-chloroquinazolin-4-yl)methyl]amino}benzoate](/img/structure/B14224070.png)
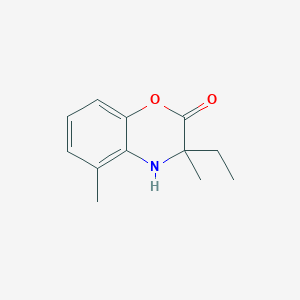
![Methyl 3-[3-(2-methoxy-2-oxoethyl)-1H-indol-2-yl]propanoate](/img/structure/B14224075.png)
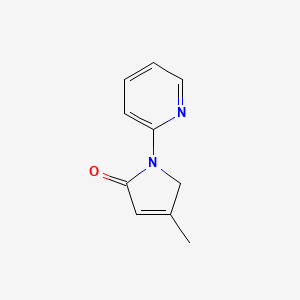
![4-[4-Fluoro-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14224082.png)
![2,7-Dibromo-3,6-dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B14224086.png)
